molecular formula C17H19ClF3NO B565244 (S)-Fluoxetine-d5 Hydrochloride CAS No. 1217680-98-2

(S)-Fluoxetine-d5 Hydrochloride

Cat. No. B565244
CAS RN: 1217680-98-2
M. Wt: 350.821
InChI Key: GIYXAJPCNFJEHY-XQGDNJOISA-N
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Description

Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant. It works by increasing the amount of serotonin, a natural substance in the brain that helps maintain mental balance .


Synthesis Analysis

The synthesis of Fluoxetine involves several chemical reactions, including the reaction of dimethylamine hydrochloride and 2-cyanoguanine with heating .


Molecular Structure Analysis

The molecular structure of Fluoxetine involves several functional groups, including a trifluoromethyl group, a propylamine chain, and a phenyl ring. The exact structure can be determined using various analytical techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

Fluoxetine, like other SSRIs, works by inhibiting the reuptake of serotonin in the brain, thereby increasing the concentration of serotonin in the synaptic cleft . This mechanism involves complex biochemical reactions at the neuronal synapses.


Physical And Chemical Properties Analysis

Fluoxetine is a solid at room temperature and is commonly formulated as a hydrochloride salt for increased stability and solubility . It is highly soluble in water and has a pKa value of around 9.41, indicating it is a weak base .

Scientific Research Applications

Pharmacodynamic and Pharmacokinetic Properties

(S)-Fluoxetine-d5 Hydrochloride, known for its selective serotonin reuptake inhibition, has been extensively studied for its efficacy across different patient demographics, including elderly patients with depressive illness. It demonstrates a comparable efficacy to tricyclic antidepressants but with a more favorable tolerability profile, particularly important in older populations due to reduced risks of anticholinergic, cardiovascular, and central nervous system adverse events (Harris & Benfield, 1995).

Therapeutic Use in Physical Illness

Fluoxetine's role extends beyond traditional psychiatric applications to include treatment for depression associated with physical illness, showing efficacy in patients with HIV/AIDS, diabetes mellitus, and stroke. Its ability to inhibit cytochrome P450 isoenzymes is noteworthy for patients on multiple medications, although its relative efficacy and safety compared to other SSRIs and tricyclic antidepressants require further exploration (Cheer & Goa, 2001).

Impact on Anxiety Disorders and Mixed Anxiety and Depression

The drug's effectiveness in treating panic, social anxiety, post-traumatic stress, and obsessive-compulsive disorders underscores its broad therapeutic potential. Fluoxetine has demonstrated sustained improvements over extended periods, indicating its utility in managing anxiety symptoms alongside depression. Its tolerability profile, characterized by fewer withdrawal reactions compared to other SSRIs, makes it a viable first-line therapy option for most anxiety disorders (Hurst & Lamb, 2000).

Safety and Update

While fluoxetine is recognized for its safety and specificity in inhibiting neuronal serotonin uptake, extensive studies have been conducted to understand its safety profile better. Long-term studies have shown the drug's safety in therapy extending over several years, emphasizing its minimal affinity for various neurotransmitter receptors and its distinct side-effect profile compared to other antidepressants (Cooper, 1988).

Women's Health

In the context of women's health, fluoxetine has been evaluated for its efficacy in conditions like premenstrual dysphoric disorder and bulimia nervosa. Its role in treating major depression within the female population, considering pregnancy, postpartum depression, and breastfeeding, offers valuable insights into its safe application in gender-specific treatment plans (Simpson & Noble, 2000).

Environmental Impact

The environmental detection and aquatic ecotoxicology of fluoxetine highlight the need for understanding its impact beyond clinical settings. Its presence in surface waters and potential neuroendocrine disruption in aquatic life call for a comprehensive risk assessment considering its widespread use and bioaccumulation in the environment (Brooks et al., 2003).

Immunomodulatory Effects

Emerging research suggests fluoxetine's potential immunomodulatory effects, offering a new perspective on its pharmacological action. This novel role indicates its ability to modify immune system functionality, presenting an avenue for treating pathologies with immune deficiency or deregulation (Di Rosso et al., 2016).

Mechanism of Action

Target of Action

The primary target of (S)-Fluoxetine-d5 Hydrochloride is the serotonin transporter (SERT) . SERT is a type of membrane transport protein that transports serotonin from the synaptic cleft back into the presynaptic neuron . This process is known as serotonin reuptake .

Mode of Action

(S)-Fluoxetine-d5 Hydrochloride, being a selective serotonin reuptake inhibitor (SSRI), works by inhibiting the reuptake of serotonin . By blocking the reuptake process, it increases the levels of serotonin in the synaptic cleft, which can then bind to the post-synaptic neuron . This leads to an enhanced serotonergic neurotransmission , which is thought to be one of the main mechanisms by which (S)-Fluoxetine-d5 Hydrochloride exerts its therapeutic effects .

Biochemical Pathways

The increased serotonin levels in the synaptic cleft can affect various biochemical pathways. One of the key pathways influenced by serotonin is the serotonergic signaling pathway . This pathway plays a crucial role in many physiological processes, including mood regulation, appetite, sleep, and cognition . By enhancing serotonergic neurotransmission, (S)-Fluoxetine-d5 Hydrochloride can influence these processes .

Pharmacokinetics

The pharmacokinetics of (S)-Fluoxetine-d5 Hydrochloride involves its absorption, distribution, metabolism, and excretion (ADME). Generally, SSRIs like fluoxetine are well absorbed from the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine .

Result of Action

The enhanced serotonergic neurotransmission resulting from the action of (S)-Fluoxetine-d5 Hydrochloride can lead to various molecular and cellular effects. These include changes in the expression of certain genes, modulation of neuronal firing rates, and alterations in neuronal plasticity . These changes can contribute to the compound’s therapeutic effects, such as its antidepressant action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (S)-Fluoxetine-d5 Hydrochloride. For instance, factors like pH and temperature can affect the compound’s stability and its interaction with its target . Additionally, individual factors such as a person’s age, sex, genetic makeup, and overall health status can influence how the compound is absorbed, distributed, metabolized, and excreted in the body .

Safety and Hazards

Fluoxetine is generally well-tolerated, but side effects can occur. These can include nausea, upset stomach, diarrhea, dry mouth, sleep problems, weight changes, and decreased sex drive . In rare cases, it can cause serotonin syndrome, a potentially life-threatening condition .

Future Directions

Research is ongoing to develop new formulations and delivery systems for Fluoxetine to improve its efficacy and reduce side effects. Additionally, Fluoxetine is being investigated for use in treating other disorders beyond depression, such as panic disorder, obsessive-compulsive disorder, and bulimia nervosa .

properties

IUPAC Name

(3S)-N-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO.ClH/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;/h2-10,16,21H,11-12H2,1H3;1H/t16-;/m0./s1/i2D,3D,4D,5D,6D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYXAJPCNFJEHY-XQGDNJOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](CCNC)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Fluoxetine-d5 Hydrochloride

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